molecular formula C11H15FO B8081244 4-(3-Fluorophenyl)-2-methylbutan-2-ol

4-(3-Fluorophenyl)-2-methylbutan-2-ol

Cat. No.: B8081244
M. Wt: 182.23 g/mol
InChI Key: UYLGXPVFDAEIIW-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methylbutan-2-ol is a tertiary alcohol featuring a fluorinated aromatic ring at the 3-position of the phenyl group and a methyl substituent at the 2-position of the butanol backbone. These methods suggest that this compound may be synthesized through analogous pathways, such as Friedel-Crafts alkylation or Grignard addition, followed by fluorination.

The compound’s fluorophenyl group likely enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry (e.g., kinase inhibitors, as seen in ) or materials science (e.g., polymer solar cell precursors) .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLGXPVFDAEIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Alcohols

The following table compares 4-(3-Fluorophenyl)-2-methylbutan-2-ol with structurally related alcohols:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features/Applications Reference
This compound C11H15FO 182.24 3-Fluorophenyl, 2-methylbutanol Potential kinase inhibitor intermediate; materials science applications -
2-(3-Chloro-4-fluorophenyl)butan-2-ol C10H12ClFO 202.65 3-Chloro-4-fluorophenyl, 2-methylbutanol Higher halogen content increases molecular weight; possible enhanced bioactivity
4-Phenyl-3-buten-2-ol C10H12O 148.20 Phenyl, allylic alcohol Restricted use in fragrances due to safety concerns (IFRA standards)
4-(2-Methoxyethoxy)-2-methylbutan-2-ol C8H18O3 162.23 Ether-linked methoxyethoxy group Used in polymer solar cell synthesis; polar substituent improves solubility

Key Observations :

  • Halogen Effects: The chloro-fluoro substitution in 2-(3-chloro-4-fluorophenyl)butan-2-ol increases molar mass and may alter electronic properties compared to the mono-fluoro analog .
  • Polarity : Ether-containing analogs like 4-(2-methoxyethoxy)-2-methylbutan-2-ol exhibit higher polarity, enhancing solubility in polar solvents for materials science applications .
Functional Group Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Differences Reference
4-Phenyl-2-butanone C10H12O 148.20 Ketone Lower polarity; reduced hydrogen-bonding capacity vs. alcohol
Ethyl 4-(3-cyanophenyl)-...butanoate C21H20N2O3 348.40 Ester, nitrile Increased complexity; potential as a pharmaceutical intermediate

Key Observations :

  • Alcohol vs. Ketone: The ketone 4-Phenyl-2-butanone lacks hydrogen-bonding capability, reducing solubility in aqueous systems compared to the alcohol analog .
  • Ester/Nitrile Groups : The ester and nitrile functionalities in ’s compound introduce hydrolytic sensitivity and electronic effects, which may influence drug metabolism or polymer stability .

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